The synthesis of 7,8,9-trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one involves several steps that utilize various chemical reactions:
Recent advancements have utilized microwave irradiation to enhance yields and reduce reaction times significantly compared to conventional heating methods .
The molecular structure of 7,8,9-trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one can be described as follows:
COC1=C(C(=C2C(=C1)OC3=CC4=C(C=C3C2=O)OCO4)OC)OC
JTQKHIKTOPNBSL-UHFFFAOYSA-N
The chemical reactivity of 7,8,9-trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one can be characterized by its potential for various transformations:
The mechanism of action for 7,8,9-trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one has been explored in various studies:
The compound's solubility profile suggests versatility in formulation for biological assays and applications.
7,8,9-trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2